

Spectroscopic Analysis of 4-Hydroxy-2phenylbutanoic Acid: A Technical Overview

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Compound of Interest		
Compound Name:	4-Hydroxy-2-phenylbutanoic acid	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Hydroxy-2-phenylbutanoic acid**. Due to the limited availability of public spectroscopic data for **4-Hydroxy-2-phenylbutanoic acid**, this document focuses on its close structural isomer, (R)-2-Hydroxy-4-phenylbutanoic acid. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are essential for the structural elucidation and characterization of this compound, which serves as a valuable building block in the synthesis of various pharmaceutical agents.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for (R)-2-Hydroxy-4-phenylbutanoic acid.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	- Multiplicity	Coupling Constant (J) Hz	Assignment
7.35 - 7.15	m	-	Ar-H
4.25	t	6.5	CH(OH)
2.90	t	7.0	CH ₂ -Ar
2.15 - 1.95	m	-	CH2-CH(OH)



Note: Predicted data. Solvent and frequency not specified.

Table 2: 13 C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
178.5	C=O
141.0	Ar-C (quaternary)
128.8	Ar-CH
128.5	Ar-CH
126.2	Ar-CH
70.5	CH(OH)
35.0	CH2-Ar
31.5	CH2-CH(OH)

Note: Predicted data. Solvent and frequency not specified.

Table 3: IR Spectroscopic Data

Frequency (cm ⁻¹)	Assignment
3400 - 2400 (broad)	O-H stretch (carboxylic acid)
3350 (broad)	O-H stretch (alcohol)
3030	C-H stretch (aromatic)
2930	C-H stretch (aliphatic)
1710	C=O stretch (carboxylic acid)
1600, 1495, 1450	C=C stretch (aromatic)
1210	C-O stretch (acid/alcohol)
740, 700	C-H bend (aromatic, monosubstituted)

Note: Characteristic absorption ranges for the functional groups present.



Table 4: Mass Spectrometry Data

m/z	Interpretation
180.0786	[M] ⁺ (Molecular Ion)
162	[M - H ₂ O] ⁺
131	[M - COOH - H ₂]+
105	[C ₆ H ₅ CH ₂ CH ₂] ⁺
91	[C ₇ H ₇]+ (Tropylium ion)

Note: Fragmentation pattern is predicted based on the structure.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of compounds like **4-Hydroxy-2-phenylbutanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Approximately 5-10 mg of the solid 4-Hydroxy-2-phenylbutanoic acid is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for calibration of the chemical shift scale to 0 ppm.

Data Acquisition:



- ¹H NMR: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
- ¹³C NMR: Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of the solid sample is placed directly onto the ATR crystal.
- A pressure arm is engaged to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

- Approximately 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- The mixture is then compressed in a pellet press to form a thin, transparent pellet.

Data Acquisition:

- A background spectrum of the empty spectrometer (or the KBr pellet matrix) is recorded.
- The sample is placed in the infrared beam path, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.



Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Sample Preparation (for GC-MS):

- The carboxylic acid and alcohol functional groups are often derivatized (e.g., silylation) to increase volatility.
- A solution of the derivatized analyte is prepared in a suitable volatile solvent.

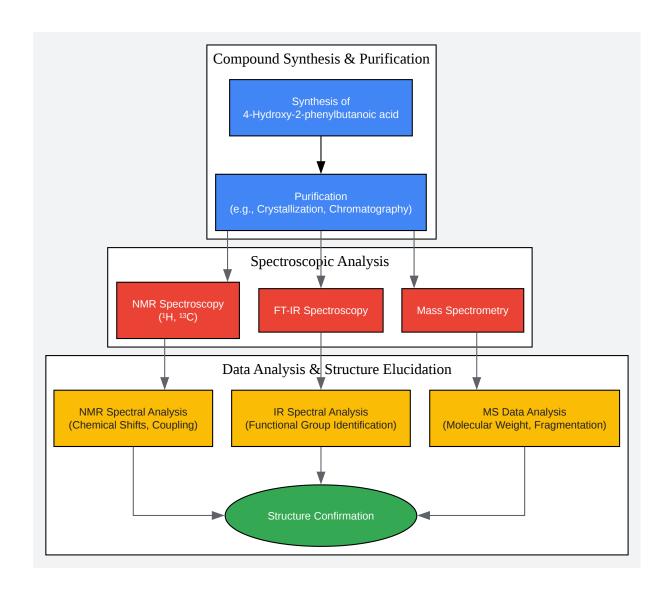
Data Acquisition (Electron Ionization - EI):

- The sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
- This causes ionization and fragmentation of the molecule.
- The resulting charged fragments are separated by the mass analyzer based on their massto-charge ratio (m/z) and detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.





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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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